Vigabatrin

概要

説明

Vigabatrin is an anticonvulsant medication used to treat refractory complex partial seizures in adults and children 2 years of age and older, and infantile spasms in children . It increases the amount of the chemical called gamma amino butyric acid (GABA) in the brain. Some seizures are caused by low levels of GABA. When vigabatrin increases GABA, it reduces the likelihood of a seizure .

Synthesis Analysis

Vigabatrin has been synthesized in five steps from known intermediates using Wittig olefination and pyrolytic elimination as key steps . The potential of D-glucose or D-galactose as the chiral starting materials for the synthesis of ® and (S)-vigabatrin has also been explored .Molecular Structure Analysis

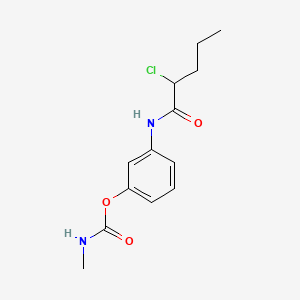

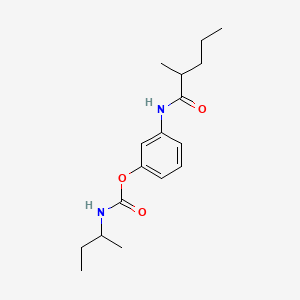

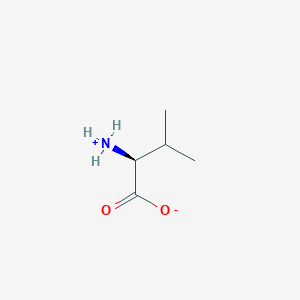

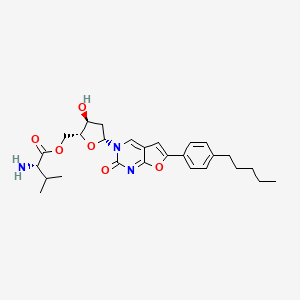

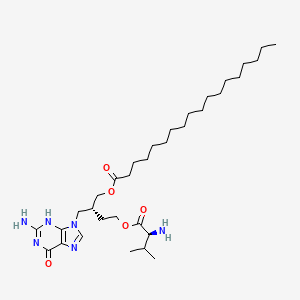

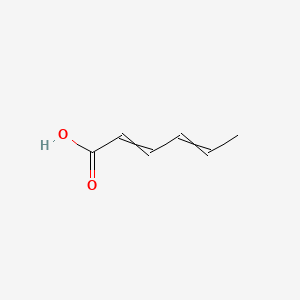

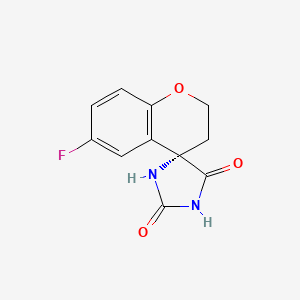

Vigabatrin is a gamma-amino acid having a gamma-vinyl GABA structure . The molecular formula of Vigabatrin is C6H11NO2 . It is structurally the same as GABA with an extra vinyl group .Chemical Reactions Analysis

Vigabatrin is an irreversible inhibitor of gamma-amino-butyric acid transaminase (GABA-T), an enzyme that degrades GABA . It acts as a substrate for GABA-T, setting GABA free in the synaptic cleft .Physical And Chemical Properties Analysis

Vigabatrin has a molecular weight of 129.16 g/mol . It is a gamma-amino acid having a gamma-vinyl GABA structure .科学的研究の応用

Inhibition of GABA Transaminase (GABA-T)

Vigabatrin is one of the most effective and selective catalytic inhibitors of GABA-T . GABA-T is an enzyme that breaks down γ-aminobutyric acid (GABA), the vital inhibitory neurotransmitter in the mammalian central nervous system . By inhibiting this enzyme, Vigabatrin increases the levels of GABA .

Treatment of Epilepsy

The increase in GABA levels due to Vigabatrin’s inhibition of GABA-T has therapeutic applications in neurological disorders, including epilepsy . This makes Vigabatrin a valuable tool in the treatment and management of this condition .

Management of Parkinson’s Disease

Vigabatrin’s ability to increase GABA levels can also be beneficial in managing Parkinson’s disease . This is because GABA plays a crucial role in the regulation of motor functions, which are often impaired in Parkinson’s disease .

Potential Treatment for Huntington’s Chorea

Huntington’s chorea is another neurological disorder where Vigabatrin’s properties might be beneficial . The increase in GABA levels could potentially help manage the symptoms of this disease .

Potential Application in Alzheimer’s Disease

Alzheimer’s disease is another area where Vigabatrin could potentially be applied . The increase in GABA levels might help manage the symptoms of this neurodegenerative disease .

Use in Substance Addiction Management

An increase in GABA levels has been found to block the effect of drug addiction to substances like nicotine and cocaine . Therefore, Vigabatrin could potentially be used in the management of substance addiction .

Impact on Seed Germination

A study investigated the effects of GABA changes on the germination of chestnut seeds treated with exogenous GABA and Vigabatrin . Both treatments significantly inhibited seed germination and primary root growth . This suggests that Vigabatrin could be used in studies related to seed germination and plant growth .

Synthesis Using Glycal Chemistry

Vigabatrin has been synthesized using glycal chemistry, with D-glucose or D-galactose as the chiral starting materials . This provides a novel carbohydrate-based synthetic route to Vigabatrin .

作用機序

Target of Action

Vigabatrin’s primary target is GABA transaminase , an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .

Mode of Action

Vigabatrin works by irreversibly inhibiting GABA transaminase . This inhibition prevents the metabolism of GABA, resulting in increased levels of circulating GABA . Although administered as a racemic mixture, only the S (+) enantiomer of Vigabatrin is pharmacologically active .

Biochemical Pathways

The increase in GABA levels due to Vigabatrin’s action affects the GABAergic pathways . GABA functions as a brake on the excitatory processes that can initiate seizure activity . By increasing GABA concentrations, Vigabatrin enhances the inhibitory effects of these pathways, thereby reducing neuronal excitability and seizure activity .

Pharmacokinetics

Vigabatrin exhibits good bioavailability, with 60-80% of the drug being absorbed after oral administration . The elimination half-life of Vigabatrin is 5-8 hours in young adults and 12-13 hours in the elderly . The volume of distribution in adults is 0.8 L/kg, and plasma protein binding is 0% .

Result of Action

The primary molecular effect of Vigabatrin is the increase in GABA concentrations in the brain . This leads to enhanced inhibitory neurotransmission, reducing neuronal excitability and thereby controlling seizure activity . On a cellular level, Vigabatrin has been associated with alterations in retinal cell morphology and function, which may contribute to the risk of visual field loss associated with its use .

Action Environment

The action of Vigabatrin can be influenced by various environmental factors. For example, the rate of absorption of Vigabatrin can be slower in younger patients, resulting in a smaller predicted maximum concentration and longer predicted time to maximum concentrations . Additionally, the drug’s efficacy and safety profile can be affected by the patient’s renal function, as Vigabatrin is primarily eliminated via the kidneys . Therefore, any impairment in renal function could potentially affect the drug’s pharmacokinetics and overall effectiveness .

Safety and Hazards

将来の方向性

Vigabatrin is used for the treatment of refractory complex partial seizures in adults. It is indicated as an adjunctive therapy in patients that fail to respond to other therapies. It is also used to treat infantile spasms in children 1 month to 2 years . For non-TSC-associated IESS, hormonal therapy is superior to vigabatrin (VGB) and can be used as initial monotherapy. For patients with IESS due to TSC, VGB is the most effective .

特性

IUPAC Name |

4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041153 | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Vigabatrin | |

Color/Form |

Crystals from acetone/water, White to off-white powder | |

CAS RN |

68506-86-5, 60643-86-9 | |

| Record name | Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vigabatrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176C, 209 °C | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of γ-vinyl γ-aminobutyric acid?

A1: γ-vinyl γ-aminobutyric acid (vigabatrin) exerts its antiepileptic effect by irreversibly inhibiting γ-aminobutyric acid transaminase (GABA-T) [, , , , ]. This inhibition prevents the breakdown of γ-aminobutyric acid (GABA), leading to an increase in GABA concentrations in the brain [, , , , ].

Q2: What are the downstream consequences of increased GABA levels in the brain due to vigabatrin?

A2: Increased GABA levels enhance inhibitory neurotransmission [, , , ]. While the precise effects vary, vigabatrin has been shown to influence various amino acid neurotransmitters in cerebrospinal fluid and extracellular fluid, impacting both inhibitory and excitatory mechanisms [, ].

Q3: How does vigabatrin's effect on GABA compare to other anticonvulsants?

A4: Unlike anticonvulsants directly activating the GABA/benzodiazepine receptor complex, vigabatrin, through its indirect GABA elevation, appears less detrimental to the recovery process following focal cortical insult [].

Q4: What is the molecular formula and weight of vigabatrin?

A4: While this information is not directly provided in the provided research excerpts, vigabatrin, chemically known as γ-vinyl γ-aminobutyric acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.

Q5: Is there information available about the material compatibility and stability of vigabatrin under various conditions?

A5: The provided research excerpts primarily focus on the pharmacological and clinical aspects of vigabatrin. Detailed information regarding its material compatibility and stability under various conditions is not available in these excerpts.

Q6: How is vigabatrin absorbed and distributed in the body?

A7: Vigabatrin exhibits good absorption and is not protein bound [, ]. It readily crosses the blood-brain barrier and achieves therapeutic concentrations in the cerebrospinal fluid and brain extracellular fluid [].

Q7: Does the dosage of vigabatrin correlate with its efficacy in reducing seizure frequency?

A9: Yes, research suggests a dose-dependent reduction in seizure frequency with vigabatrin [, ]. Higher normalized dosages have been linked to greater reductions in seizure rates [].

Q8: Does age influence the efficacy of vigabatrin in seizure reduction?

A10: While baseline seizure rate appears to increase with decreasing age, age itself does not seem to impact vigabatrin's effect on seizure reduction when dosage is adjusted for body weight [].

Q9: Has vigabatrin's efficacy been demonstrated in animal models of epilepsy?

A11: Yes, vigabatrin has shown efficacy in various animal models of epilepsy. For instance, it prolonged the latency to seizures and status epilepticus in immature rats injected with pilocarpine []. Additionally, it demonstrated anticonvulsant effects in rats with pentylenetetrazol-induced seizures, particularly against generalized tonic-clonic seizures [].

Q10: What specific types of seizures appear most responsive to vigabatrin treatment?

A12: Clinical trials and studies indicate that vigabatrin is particularly effective in treating complex partial seizures [, , , ] and infantile spasms [, , , , ].

Q11: What are the primary safety concerns associated with vigabatrin use?

A14: The most significant concern with vigabatrin is the risk of irreversible visual field defects [, , , , , , , ]. These defects are thought to be a result of retinal toxicity [, , , , , ] and can persist even after discontinuing the medication [, , , ].

Q12: Are there specific patient populations more susceptible to vigabatrin-induced visual field defects?

A15: While visual field defects can occur in any patient taking vigabatrin, children appear to be particularly vulnerable [, , ]. Regular eye examinations are crucial for early detection [, , ].

Q13: Besides visual disturbances, are there other reported adverse effects of vigabatrin?

A16: Yes, other potential side effects include headache, drowsiness, dizziness, fatigue, psychiatric reactions (including psychosis), hyperactivity, and weight gain [, , , , , ].

Q14: Are there specific risk factors that might predispose patients to experience psychosis while on vigabatrin?

A17: While the exact mechanism remains unclear, patients with a history of psychiatric issues appear to be at a higher risk of experiencing psychosis, particularly during the early stages of vigabatrin treatment and at higher doses [, ].

Q15: Are there any potential hepatotoxic effects associated with vigabatrin?

A19: While considered generally well-tolerated, vigabatrin has been associated with decreases in plasma alanine transaminase (ALA-T) activity []. This effect could potentially mask early signs of liver disease [].

Q16: How does the hepatotoxicity profile of vigabatrin compare to other commonly used antiepileptic drugs?

A20: In a rat model comparing the hepatotoxicity of various antiepileptic drugs, vigabatrin demonstrated the least impact on liver enzymes compared to carbamazepine, phenytoin, and sodium valproate [].

Q17: Are there established biomarkers for predicting the efficacy of vigabatrin or monitoring treatment response?

A21: While changes in amino acid neurotransmitter levels in the CSF have been observed with vigabatrin treatment, these changes do not consistently correlate with clinical response [, ]. Currently, there are no established biomarkers for predicting vigabatrin's efficacy or monitoring treatment response.

Q18: What diagnostic tools are recommended for monitoring potential visual side effects associated with vigabatrin?

A22: Regular eye examinations, including visual field testing (perimetry) [, , , , , ], are crucial for early detection of vigabatrin-associated visual field defects. Electroretinography (ERG) can also provide valuable information about retinal function and potential toxicity [, , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。